molecular formula C13H14N4 B1605504 4,4'-Diamino-2-methylazobenzene CAS No. 43151-99-1

4,4'-Diamino-2-methylazobenzene

Cat. No.: B1605504
CAS No.: 43151-99-1
M. Wt: 226.28 g/mol
InChI Key: UOABMKNOHFGBSD-UHFFFAOYSA-N
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Description

4,4’-Diamino-2-methylazobenzene is an organic compound with the molecular formula C13H14N4. It is a pale yellow to orange-yellow crystalline solid that is almost insoluble in water but soluble in various organic solvents such as ethanol, dimethyl sulfoxide, and chloroform . This compound is known for its strong ability to absorb ultraviolet light, giving it a vibrant color. It is often used as a precursor for dyes and pigments .

Preparation Methods

4,4’-Diamino-2-methylazobenzene can be synthesized through a reaction involving aniline and methylacetone. The process begins with a nucleophilic addition reaction between aniline and methylacetone, forming methylene products. These products then undergo an azotization reaction, connecting two azobenzene rings to form the target compound . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

4,4’-Diamino-2-methylazobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often used in the dye and pigment industries .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Diamino-2-methylazobenzene involves its ability to absorb ultraviolet light, which can induce various photochemical reactions. These reactions often lead to the formation of reactive intermediates that can interact with other molecules, leading to the desired chemical transformations. The compound’s molecular targets and pathways are primarily related to its role as a photosensitizer and its interactions with other chemical species .

Comparison with Similar Compounds

4,4’-Diamino-2-methylazobenzene can be compared with other similar compounds such as:

The uniqueness of 4,4’-Diamino-2-methylazobenzene lies in its specific substitution pattern, which provides distinct photochemical properties and makes it highly valuable in dye and pigment synthesis .

Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12/h2-8H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABMKNOHFGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276640, DTXSID30869460
Record name 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Aminophenyl)diazenyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43151-99-1
Record name 4-[2-(4-Aminophenyl)diazenyl]-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43151-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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